molecular formula C7H5Br3O B3318043 (3,4,5-Tribromophenyl)methanol CAS No. 98556-22-0

(3,4,5-Tribromophenyl)methanol

Cat. No.: B3318043
CAS No.: 98556-22-0
M. Wt: 344.83 g/mol
InChI Key: SXEPJHBPUAQSFR-UHFFFAOYSA-N
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Description

Overview of Brominated Aromatic Alcohols: Significance in Modern Chemical Synthesis

Brominated aromatic alcohols, as a class of compounds, represent a confluence of two highly valuable functional groups in organic chemistry: the aryl bromide and the aromatic alcohol. The significance of aryl halides, particularly bromides, as precursors in transition-metal-catalyzed cross-coupling reactions is well-established. mdpi.com Reactions such as the Suzuki, Heck, Sonogashira, and Ullmann couplings utilize aryl bromides to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for producing pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov The carbon-bromine bond is an ideal compromise between reactivity and stability; it is more reactive than a C-Cl bond but typically more stable and less expensive than a C-I bond, allowing for controlled and selective transformations. nih.gov

The alcohol group, particularly the benzyl (B1604629) alcohol moiety, adds another layer of synthetic utility. Benzyl alcohols can be oxidized to form benzaldehydes or benzoic acids, converted into better leaving groups for nucleophilic substitution reactions, or used in the formation of ethers and esters. organic-chemistry.orgpciplindia.com

The combination of these features in a single molecule makes brominated aromatic alcohols powerful synthons. The bromine atoms serve as handles for constructing complex molecular scaffolds, while the alcohol group provides a site for further functionalization. Polybrominated aromatics, in particular, offer the potential for sequential and site-selective cross-coupling reactions, enabling the programmed construction of highly substituted, non-symmetrical aromatic systems. nih.gov Furthermore, the incorporation of multiple bromine atoms significantly influences the electronic properties of the aromatic ring and can impart specific biological activities or material properties, such as flame retardancy. diva-portal.orgresearchgate.net

Compound ClassSignificance in Chemical Synthesis
Aryl BromidesKey substrates in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for C-C bond formation. mdpi.com
BromophenolsIntermediates for flame retardants, fungicides, and naturally occurring hydroxylated polybrominated diphenyl ethers (HO-PBDEs). diva-portal.orgacs.orgresearchgate.net
Benzylic AlcoholsVersatile functional group that can be oxidized to aldehydes/acids or converted to ethers and esters. pciplindia.comacs.org
Polybrominated ArenesPrecursors for complex, highly substituted molecules via sequential cross-coupling; used in materials science and medicinal chemistry. researchgate.netmdpi.com

Historical Development and Early Synthetic Approaches to (3,4,5-Tribromophenyl)methanol

While specific documentation detailing the first historical synthesis of this compound is not prominent in the literature, its preparation can be achieved through well-established and fundamental reactions in organic synthesis. The logical synthetic pathways involve either the introduction of the tribromo substitution pattern onto a pre-existing benzyl alcohol derivative or the formation of the benzyl alcohol from a tribrominated precursor.

The most direct and plausible synthetic route is the reduction of a corresponding carbonyl compound, specifically 3,4,5-tribromobenzaldehyde (B15199359). Literature exists describing the synthesis of this aldehyde, which serves as a direct precursor. wiley-vch.de The reduction of an aldehyde to a primary alcohol is a standard and high-yielding transformation, typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method avoids the potential complications of reducing the aryl bromide groups, which requires harsher conditions.

An alternative conceptual approach is the electrophilic bromination of a suitable phenylmethanol derivative. However, direct bromination of benzyl alcohol can be complicated, as the hydroxyl group activates the ring towards substitution but can also be oxidized or interfere with the reaction. usda.gov A more controlled method would involve protecting the alcohol functionality, for instance as an acetate (B1210297) ester, performing the electrophilic bromination on the aromatic ring, and subsequently deprotecting the alcohol. This multi-step process is a common strategy in the synthesis of highly substituted phenols and alcohols. researchgate.net Given the availability of the aldehyde precursor, the reduction pathway represents the more efficient and likely method for laboratory-scale synthesis.

Synthetic RouteDescriptionKey Transformation
Reduction of Carbonyl PrecursorReduction of 3,4,5-tribromobenzaldehyde using a mild reducing agent. This is a highly efficient and direct method.-CHO → -CH₂OH
Bromination of Protected PrecursorProtection of the hydroxyl group of benzyl alcohol, followed by electrophilic bromination of the aromatic ring, and subsequent deprotection.Ar-H → Ar-Br

Current Research Frontiers and Unexplored Potential of this compound

The research potential of this compound lies primarily in its utility as a versatile building block for more complex molecules, leveraging the reactivity of both the aryl bromide and alcohol functional groups. While dedicated research on this specific molecule is limited, its structure points toward several promising frontiers.

Advanced Synthetic Intermediate: The three C-Br bonds on the aromatic ring are prime sites for sequential or regioselective metal-catalyzed cross-coupling reactions. nih.gov This allows for the programmed introduction of up to three different substituents, providing access to highly complex and sterically hindered aromatic cores that are difficult to synthesize by other means. Research into the selective activation of one C-Br bond over the others based on its electronic environment or steric accessibility is a key area in the chemistry of polyhalogenated compounds. nih.gov Such transformations are critical for creating novel ligands, pharmaceutical scaffolds, and organic electronic materials.

Materials Science Applications: Polybrominated compounds are foundational in the synthesis of flame retardants and functional polymers. diva-portal.org The this compound core could be incorporated into polymers to enhance thermal stability. Furthermore, by replacing the bromine atoms with chromophoric or electronically active groups via cross-coupling, it is possible to synthesize novel dyes or organic semiconductors. The photophysical properties of such materials can be finely tuned by the substitution pattern, as demonstrated in related polybrominated systems. researchgate.net

Medicinal Chemistry and Agrochemicals: The tribromophenyl moiety is present in various biologically active natural products and synthetic compounds. researchgate.net this compound serves as an excellent starting point for generating a library of derivatives for biological screening. The alcohol handle can be used to attach the molecule to other pharmacophores or to solubilizing groups, while the bromine atoms can be substituted to explore the structure-activity relationship of a potential therapeutic or agrochemical agent.

The dual functionality of this compound makes it a molecule with significant, largely untapped potential. Future research will likely focus on exploiting its unique substitution pattern to construct novel, high-value chemical entities for a wide range of scientific and industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4,5-tribromophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEPJHBPUAQSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698749
Record name (3,4,5-Tribromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98556-22-0
Record name (3,4,5-Tribromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,4,5 Tribromophenyl Methanol

Regioselective Bromination Strategies for Aromatic Precursors

Achieving the specific 3,4,5-tribromophenyl substitution pattern is a significant challenge due to the directing effects of substituents in electrophilic aromatic substitution reactions. fiveable.me The synthesis must be carefully planned, often working backward from the target molecule, to introduce the bromine atoms in the correct sequence and positions. fiveable.me

To overcome the challenges of standard electrophilic aromatic substitution, directed functionalization techniques offer superior regiocontrol. One of the most powerful methods in this category is Directed ortho Metalation (DoM). wikipedia.orgsemanticscholar.orgresearchgate.net This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. wikipedia.orgsemanticscholar.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.orgresearchgate.net This intermediate can then react with an electrophile to install a substituent exclusively at the ortho position. wikipedia.org

For the synthesis of a 3,4,5-tribrominated scaffold, one could envision a multi-step strategy starting with a precursor bearing a potent DMG. For example, starting with a protected phenol (B47542) or an aniline (B41778) derivative, a sequence of DoM followed by quenching with a bromine source (e.g., Br₂) could be employed to install bromine atoms at specific locations. The hierarchy and strength of the DMG are crucial, with groups like amides, carbamates, and sulfoxamides demonstrating strong directing ability. semanticscholar.orguwindsor.ca By choosing the appropriate starting material and sequencing the lithiation and bromination steps, a high degree of regioselectivity can be achieved that would be inaccessible through classical electrophilic bromination.

Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism for introducing bromine onto an aromatic ring. acs.orgsemanticscholar.org The reaction proceeds via a two-step mechanism. msu.edumasterorganicchemistry.com

Formation of a Sigma Complex: The aromatic ring, acting as a nucleophile, attacks a strong electrophile, such as a bromine cation (Br⁺) generated from Br₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃). libretexts.org This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com

Deprotonation to Restore Aromaticity: A base removes a proton from the carbon atom bearing the new substituent. masterorganicchemistry.com This is a fast step that restores the stable aromatic π-system. msu.edumasterorganicchemistry.com

The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic nature of the substituent already present. fiveable.melibretexts.org

Activating Groups: Electron-donating groups (e.g., -OH, -OR, -NH₂) increase the nucleophilicity of the ring and direct incoming electrophiles to the ortho and para positions. fiveable.melibretexts.org

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -CHO) decrease the ring's reactivity and direct incoming electrophiles to the meta position. fiveable.melibretexts.org

Halogens: Halogens are an exception; they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.org

Synthesizing (3,4,5-Tribromophenyl)methanol via classical EAS requires a careful choice of precursor. A plausible route could start from a compound like 4-hydroxybenzoic acid. The hydroxyl group is a strong ortho, para-director, and the carboxylic acid is a meta-director. Bromination would likely occur at positions 3 and 5, ortho to the hydroxyl group. Subsequent removal of the hydroxyl group and another bromination, or a different sequence of reactions, would be necessary to install the third bromine atom at the 4-position. The development of highly regioselective bromination methods is an active area of research, with various reagent systems like N-bromosuccinimide (NBS) combined with zeolites or other catalysts being explored to achieve high selectivity for a specific isomer. nih.govresearchgate.net

Functional Group Interconversion Routes to the Benzyl (B1604629) Alcohol Moiety

Once the 3,4,5-tribrominated aromatic core is synthesized, the next crucial step is the formation of the benzyl alcohol group (-CH₂OH). This is typically achieved through the reduction of a carbonyl group at the benzylic position.

A common and reliable route to benzyl alcohols is the reduction of the corresponding benzoic acid or its derivatives (e.g., esters, acid chlorides). 3,4,5-Tribromobenzoic acid serves as a key intermediate. The direct reduction of carboxylic acids to alcohols is challenging due to the low electrophilicity of the carbonyl carbon but can be accomplished with powerful reducing agents. acs.org

Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). acs.orgchemicalbook.com LiAlH₄ is a highly reactive, non-selective reducing agent that readily converts carboxylic acids to primary alcohols. Borane reagents are generally milder and offer better chemoselectivity, efficiently reducing carboxylic acids in the presence of other reducible functional groups like esters. acs.org Catalytic methods using metal catalysts and hydrosilanes are also emerging as safer and more sustainable alternatives. acs.orgacs.org

Table 1: Comparison of Reagents for the Reduction of Benzoic Acids to Benzyl Alcohols
Reducing AgentTypical SolventReaction ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to refluxHigh reactivity, high yieldPyrophoric, reacts violently with water, low chemoselectivity
Borane-THF Complex (BH₃·THF)THF0 °C to room tempHigh efficiency for acids, good chemoselectivityAir and moisture sensitive
Sodium Borohydride (B1222165) (NaBH₄) / Iodine (I₂)THFRoom tempMilder than LiAlH₄Requires an additive (I₂)
Titanium(IV) chloride (cat.) / Ammonia-boraneTHFRoom tempCatalytic, tolerant of many functional groupsRequires careful handling of TiCl₄
Manganese(I) Catalyzed HydrosilylationCyclohexane, 2-MTHF80 °CCatalytic, uses stable silanes, mild conditionsRequires elevated temperature

An alternative pathway proceeds through the intermediate 3,4,5-tribromobenzaldehyde (B15199359). This aldehyde can be synthesized, for instance, by the partial reduction of 3,4,5-tribromobenzoyl chloride.

Reduction of the Aldehyde: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This step is typically accomplished with high efficiency using mild hydride reagents such as sodium borohydride (NaBH₄). chemicalbook.com The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature and is known for its high yield and excellent functional group tolerance. chemicalbook.com

Organometallic Additions: While not used to synthesize the parent this compound, the addition of organometallic reagents to the carbonyl group of 3,4,5-tribromobenzaldehyde is a powerful method for creating more complex, substituted secondary benzyl alcohols. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), feature a nucleophilic carbon atom that readily attacks the electrophilic carbonyl carbon. msu.eduyoutube.com Subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. This method is crucial for carbon-carbon bond formation and the synthesis of a wide array of substituted benzyl alcohol derivatives. youtube.com

Sustainable and Green Chemical Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green principles to minimize environmental impact. acs.org

Green Bromination Methods: Traditional bromination often uses molecular bromine (Br₂), a toxic and corrosive reagent, often in hazardous chlorinated solvents. acs.orgrsc.org Green alternatives focus on safer bromine sources and environmentally benign solvents. rsc.org

Alternative Reagents: N-bromosuccinimide (NBS) is a solid, easier-to-handle alternative to liquid bromine. organic-chemistry.orgresearchgate.net The combination of bromide salts (e.g., KBr, NH₄Br) with an oxidant like Oxone® or hydrogen peroxide provides an in-situ source of electrophilic bromine, avoiding the handling of Br₂. organic-chemistry.orgresearchgate.net

Greener Solvents: Replacing chlorinated solvents with water, heptane, or ionic liquids can significantly reduce the environmental footprint of the reaction. rsc.orgresearchgate.net Some protocols have been developed that proceed under solvent-free conditions. mdpi.com

Catalysis: The use of organocatalysts, such as indole-based systems, can facilitate electrophilic bromination in non-polar, greener solvents like heptane, offering high yields and regioselectivity. rsc.org

Sustainable Reduction Methods: The reduction of carboxylic acids and aldehydes can also be made greener. While effective, stoichiometric metal hydrides like LiAlH₄ generate significant amounts of metallic waste. Catalytic reduction methods are preferable from a green chemistry perspective. rsc.org Catalytic hydrosilylation, using earth-abundant metal catalysts like manganese or iron with silanes as the hydride source, represents a more sustainable approach to reducing carbonyl compounds. acs.org These methods often proceed under mild conditions with low catalyst loadings, significantly improving the atom economy and reducing waste. acs.org The development of metal-free synthesis routes, potentially using microwave irradiation and water as a solvent, further advances the goal of sustainable alcohol synthesis. organic-chemistry.org

Catalytic and Atom-Economical Synthetic Procedures

The development of catalytic and atom-economical synthetic routes is a primary goal in green chemistry. These methods aim to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. For the synthesis of this compound, catalytic reduction of either 3,4,5-tribromobenzaldehyde or 3,4,5-tribromobenzoic acid represents a highly atom-economical approach.

Catalytic hydrogenation is a prime example of an atom-economical reaction, where molecular hydrogen is used as the reducing agent, and the only byproduct is water in some instances. wikipedia.org Various transition and noble metal catalysts are effective for the hydrogenation of aromatic aldehydes and carboxylic acids. sci-hub.se For the reduction of a hypothetical precursor like 3,4,5-tribromobenzaldehyde, catalysts based on palladium, platinum, or nickel could be employed. scirp.orgthieme-connect.de For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of aldehydes. The reaction would proceed under a hydrogen atmosphere, with the aldehyde dissolved in a suitable solvent like ethanol or ethyl acetate (B1210297).

Transfer hydrogenation offers another efficient and often milder alternative. This method uses a hydrogen donor molecule, such as formic acid or isopropanol (B130326), in the presence of a catalyst. wordpress.com Iron-based catalysts, for example, have been shown to be highly effective for the transfer hydrogenation of a wide range of aldehydes using formic acid as a sustainable hydrogen source. wordpress.com Ruthenium complexes are also well-established catalysts for transfer hydrogenation, often using isopropanol as the hydrogen donor. acs.org These methods are highly selective for the carbonyl group, leaving other functionalities, such as the bromo-substituents on the aromatic ring, intact.

The reduction of carboxylic acids, such as 3,4,5-tribromobenzoic acid, is a more challenging transformation but can be achieved using more robust catalytic systems. Bimetallic catalysts, such as those containing ruthenium and tin, have shown high selectivity for the hydrogenation of benzoic acid to benzyl alcohol. cabidigitallibrary.org For example, a Pt/SnO2 catalyst has demonstrated excellent selectivity for the hydrogenation of benzoic acid to benzyl alcohol under relatively mild conditions. qub.ac.ukmanchester.ac.uk

Below is a representative data table illustrating the potential catalytic reduction of a substituted benzaldehyde, analogous to the synthesis of this compound.

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Alcohol (%)
Pd/CH₂ (gas)Ethanol254>99>99
Ru-complexIsopropanolToluene802>98>98
Fe-complexFormic acidDioxane1006>99>99

This table presents hypothetical data based on typical results for the catalytic reduction of substituted benzaldehydes.

Development of Environmentally Benign Reaction Conditions

The principles of green chemistry emphasize the use of reaction conditions that are less hazardous to human health and the environment. This includes the use of safer solvents, milder reaction conditions, and renewable reagents.

A key aspect of developing environmentally benign conditions for the synthesis of this compound is the choice of the reducing agent and solvent. Sodium borohydride (NaBH₄) is a milder and safer reducing agent compared to lithium aluminum hydride (LiAlH₄) and is highly effective for the reduction of aldehydes. commonorganicchemistry.commasterorganicchemistry.com The reaction can often be carried out in greener solvents such as water or ethanol at room temperature. ugm.ac.id The use of ultrasonic irradiation has been shown to accelerate the reduction of aldehydes with sodium borohydride, often under solvent-free conditions, which further enhances the environmental profile of the synthesis. ugm.ac.id

For catalytic reductions, the use of water as a solvent is highly desirable. Recent advancements have demonstrated the possibility of performing catalytic transfer hydrogenation of aldehydes and ketones in aqueous media. mdpi.comrsc.org For instance, iridium catalysts have been used for the transfer hydrogenation of various carbonyl compounds in water, utilizing glucose as a sustainable and benign hydrogen donor. mdpi.com

The development of recyclable heterogeneous catalysts is another important aspect of environmentally benign synthesis. Catalysts supported on materials like silica (B1680970) or alumina (B75360) can be recovered by simple filtration and reused, reducing waste and cost. rsc.org For example, nickel-containing mesoporous silica has been used as a stable and reusable catalyst for the gas-phase hydrogenation of benzaldehyde. scirp.org

Below is an interactive data table showcasing potential environmentally benign reduction conditions for a substituted benzaldehyde.

Reducing Agent/CatalystSolventHydrogen DonorTemperature (°C)ConditionsProduct Yield (%)
NaBH₄Water/Ethanol-25Stirring>95
NaBH₄None-25Ultrasonic Irradiation>90
Ir-complexWaterGlucose80Stirring>90
Recyclable Ni-catalystEthanolH₂ (gas)100Flow reactor>95

This table presents hypothetical data based on established green chemistry methodologies for the reduction of aromatic aldehydes.

Chemical Reactivity and Mechanistic Transformations of 3,4,5 Tribromophenyl Methanol

Reactions at the Primary Alcohol Functional Group

The primary alcohol group is susceptible to a range of transformations, including oxidation, esterification, etherification, and nucleophilic substitution. The electronic properties of the tribrominated ring significantly influence the kinetics and mechanisms of these reactions.

The oxidation of (3,4,5-Tribromophenyl)methanol can yield either the corresponding aldehyde, (3,4,5-tribromobenzaldehyde), or the carboxylic acid, (3,4,5-tribromobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

The mechanism for oxidation to the aldehyde level often involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step. For instance, with Pyridinium chlorochromate (PCC), the alcohol attacks the chromium center, and a subsequent E2-like elimination, involving the removal of the benzylic proton by a base (such as pyridine), cleaves the C-H bond and forms the carbonyl group. The three electron-withdrawing bromine atoms on the aromatic ring can influence this step. By inductively withdrawing electron density, they can slightly increase the acidity of the benzylic proton, potentially facilitating its removal.

For oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are required. The reaction typically proceeds through the aldehyde, which is then hydrated to form a gem-diol intermediate. This gem-diol is subsequently oxidized to the carboxylic acid. The stability of the intermediate aldehyde against over-oxidation can be challenging to control under these strong conditions.

The choice of oxidant is critical for achieving selective transformation, as summarized in the table below.

Oxidizing AgentTypical ProductMechanistic Feature
Pyridinium chlorochromate (PCC)(3,4,5-Tribromobenzaldehyde)Anhydrous conditions prevent over-oxidation to the carboxylic acid.
Manganese dioxide (MnO₂)(3,4,5-Tribromobenzaldehyde)Selective for benzylic and allylic alcohols; a mild heterogeneous reaction.
Potassium permanganate (KMnO₄)(3,4,5-Tribromobenzoic acid)Strong oxidant, proceeds through an aldehyde hydrate (B1144303) intermediate.
Swern Oxidation(3,4,5-Tribromobenzaldehyde)Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride; mild conditions.

The formation of esters and ethers from this compound involves the reaction of the hydroxyl group with carboxylic acids (or their derivatives) and alkyl halides, respectively.

Esterification: In Fischer esterification, the alcohol reacts with a carboxylic acid under acidic catalysis. The mechanism involves the protonation of the carboxylic acid carbonyl group, increasing its electrophilicity, followed by nucleophilic attack from the alcohol's hydroxyl group. The rate of this reaction is sensitive to steric hindrance. For this compound, the bromine atom at the C3 position (ortho to the CH₂OH group) provides significant steric bulk, which can hinder the approach of the alcohol to the protonated carboxylic acid, thereby decreasing the reaction rate compared to non-substituted benzyl (B1604629) alcohol. Thermodynamically, the reaction is an equilibrium process, and water removal is necessary to drive it to completion.

Etherification: The Williamson ether synthesis provides a common route to ethers. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. The acidity of the hydroxyl proton in this compound is expected to be slightly higher than that of benzyl alcohol due to the inductive effect of the bromine atoms, facilitating the formation of the corresponding alkoxide. However, the subsequent nucleophilic attack can be sterically hindered by the ortho-bromine substituent.

Reaction TypeKey FactorImplication for this compound
Fischer Esterification Steric HindranceThe ortho-bromine atom slows the rate of nucleophilic attack.
Electronic EffectsElectron-withdrawing groups slightly deactivate the oxygen's nucleophilicity.
Williamson Ether Synthesis Acidity of O-HIncreased acidity facilitates alkoxide formation.
Sₙ2 KineticsSteric hindrance from the ortho-bromine can slow the substitution step.

The hydroxyl group is a poor leaving group and must be activated before it can be displaced by a nucleophile. A common strategy is to protonate the hydroxyl group in the presence of a strong acid, allowing it to leave as a water molecule. The resulting intermediate would be a benzylic carbocation. However, the formation of the (3,4,5-tribromobenzyl) cation is highly disfavored. The three potent electron-withdrawing bromine atoms would strongly destabilize the positive charge on the benzylic carbon, making an Sₙ1 pathway energetically unfavorable.

Therefore, Sₙ2-type reactions are more plausible. This requires converting the hydroxyl into a better leaving group, such as a tosylate, mesylate, or a halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl chloride or benzyl bromide, respectively. These reactions proceed via an intermediate that avoids the formation of a free carbocation, allowing the substitution to occur under milder conditions. Once converted, the benzylic halide becomes an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Reactivity of the Aromatic Bromine Substituents

The three bromine atoms on the aromatic ring are leaving groups that can participate in various metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

The C-Br bonds of this compound are valuable handles for forming new carbon-carbon or carbon-heteroatom bonds using palladium catalysis. The primary challenge and opportunity lie in controlling the selectivity of the reaction, as mono-, di-, or tri-substituted products are all possible.

Suzuki Coupling: This reaction couples the aryl bromide with a boronic acid or ester. The reactivity of the C-Br bonds can be influenced by their position. In this molecule, the C4-Br bond is flanked by two other bromine atoms, while the C3 and C5 bromides are sterically more accessible. This difference can sometimes be exploited to achieve selective mono-coupling at the C4 position under carefully controlled conditions (e.g., specific ligands, lower temperatures). Achieving selective mono-coupling at the C3/C5 positions or exhaustive tri-coupling would require tuning the stoichiometry of the reagents and reaction conditions.

Heck Coupling: This involves the coupling of the aryl bromide with an alkene. Similar to the Suzuki reaction, selectivity can be an issue. The reaction mechanism is sensitive to steric effects, potentially favoring initial reaction at the less hindered C3 or C5 positions.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is generally very efficient for aryl bromides. Sequential or selective coupling can be attempted by controlling the stoichiometry of the alkyne and the palladium/copper catalyst system.

Coupling ReactionCoupling PartnerKey Consideration for this compound
Suzuki Boronic Acid (R-B(OH)₂)Potential for selective mono-, di-, or tri-arylation by tuning conditions.
Heck Alkene (R'-CH=CH₂)Steric factors may influence which C-Br bond reacts first.
Sonogashira Terminal Alkyne (R''-C≡CH)Highly efficient for C-Br bonds; offers a route to poly-alkynylated products.

Nucleophilic aromatic substitution (SₙAr) typically requires a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex. In this compound, the bromine atoms themselves are the leaving groups and are only moderately electron-withdrawing.

The CH₂OH group is an ortho, para-director and is weakly activating, which does not favor the SₙAr mechanism. Furthermore, there are no strongly activating groups (like a nitro group) on the ring. Consequently, displacing the bromine atoms via a classical SₙAr mechanism is extremely difficult and would require harsh conditions (high temperatures, strong pressure) and very powerful nucleophiles. This reaction pathway is generally not considered a viable synthetic strategy for functionalizing this particular compound.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental and powerful organometallic reaction that transforms a carbon-halogen bond into a carbon-metal bond, effectively reversing the polarity of the carbon atom and generating a potent nucleophile. wikipedia.org This process is particularly valuable for creating aryl-lithium or aryl-magnesium reagents from the corresponding aryl bromides. wikipedia.orgethz.ch

In the case of this compound, the reaction with common organometallic reagents like n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) is initiated by a rapid, chemoselective acid-base reaction. The acidic proton of the hydroxymethyl group is abstracted, requiring at least one equivalent of the organometallic reagent to form a lithium or magnesium alkoxide. This initial deprotonation is crucial as it influences the subsequent halogen-metal exchange step.

Following deprotonation, a second equivalent of the reagent can induce the halogen-metal exchange at one of the C-Br positions. The regioselectivity of this exchange—determining which of the three bromine atoms is replaced—is governed by a combination of steric, electronic, and directing group effects. The bromine atom at the C4 position is sterically the most accessible. However, the newly formed alkoxide at the benzylic position can act as a directing group, potentially favoring metallation at the ortho positions (C3 or C5) through chelation. The precise outcome often depends on the specific reagent and reaction conditions employed. Studies on other polyhalogenated arenes have shown that such regioselectivity can be finely tuned. nih.govresearchgate.netorganic-chemistry.org The general reactivity trend for halogen-metal exchange is I > Br > Cl, making the tribromo-substituted ring highly susceptible to this transformation. wikipedia.org

Once the organometallic intermediate, such as a (dibromophenyl)lithium species, is formed, it can be trapped by a wide variety of electrophiles. This "quenching" step forms a new carbon-carbon or carbon-heteroatom bond at the site of the original bromine atom, providing a reliable method for introducing diverse functional groups onto the aromatic ring. researchgate.net

Table 1: Representative Examples of Halogen-Metal Exchange and Electrophilic Quenching The following table illustrates plausible products from the reaction of this compound with n-BuLi followed by various electrophiles. The regioselectivity (exchange at C4 vs. C3/C5) is dependent on reaction conditions.

Entry Reagents Electrophile (E+) Plausible Product
11. 2.2 eq. n-BuLi, THF, -78 °C2. QuenchCarbon Dioxide (CO₂)3,5-Dibromo-4-(hydroxymethyl)benzoic acid
21. 2.2 eq. n-BuLi, THF, -78 °C2. QuenchBenzaldehyde (PhCHO)(3,5-Dibromo-4-(hydroxymethyl)phenyl)(phenyl)methanol
31. 2.2 eq. n-BuLi, THF, -78 °C2. QuenchN,N-Dimethylformamide (DMF)3,5-Dibromo-4-(hydroxymethyl)benzaldehyde
41. 2.2 eq. i-PrMgCl·LiCl, THF, 0 °C2. QuenchAcetone ((CH₃)₂CO)2-(3,5-Dibromo-4-(hydroxymethyl)phenyl)propan-2-ol

Multi-Component and Cascade Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. frontiersin.orgbeilstein-journals.orgnih.gov Similarly, cascade reactions, which involve two or more sequential transformations in one pot, offer streamlined pathways to complex molecules by avoiding the isolation of intermediates. mdpi.com this compound is a prime candidate for incorporation into these advanced synthetic strategies, primarily by leveraging the organometallic intermediates generated via halogen-metal exchange.

The successful application of this compound in complex reaction systems hinges on precise control over chemo- and regioselectivity.

Chemoselectivity: The primary chemoselective event is the initial deprotonation of the hydroxymethyl group by an organometallic reagent before any halogen-metal exchange can occur. nih.gov In a multi-component scenario, the resulting aryl-metal species must then react selectively with the intended reaction partners without undesired side reactions, such as attacking other functional groups present in the mixture.

Regioselectivity: As previously discussed, the key regiochemical question is which of the three C-Br bonds will undergo exchange.

Exchange at C4: This position is electronically distinct (para to the CH₂OH group) and less sterically hindered.

Exchange at C3/C5: These positions are ortho to the CH₂OH group. The deprotonated alkoxide can act as a directing group, forming a chelate with the metal (especially lithium) and guiding the exchange to these adjacent positions.

Controlling this regioselectivity is critical. For instance, using a bulky organometallic reagent might favor exchange at the less hindered C4 position, whereas a chelating solvent or additive could enhance exchange at C3/C5. The ability to selectively functionalize one position while leaving the other two bromines intact for subsequent transformations is a powerful tool for building molecular complexity. Research on variously substituted dibromoarenes has demonstrated that the choice of reagent (e.g., n-BuLi vs. i-PrMgCl) and additives can decisively influence the site of metalation. organic-chemistry.orgresearchgate.net

Tandem transformations enable the construction of intricate molecular frameworks in a single, efficient operation. An organometallic intermediate derived from this compound can serve as the starting point for powerful tandem sequences.

A notable example of such a sequence is the Parham cyclization, which involves a halogen-metal exchange followed by an intramolecular electrophilic quenching. wikipedia.org To apply this strategy, the hydroxymethyl group of this compound would first be elaborated into a side chain containing an electrophilic moiety (e.g., an ester or an amide). Subsequent treatment with an organolithium reagent would induce a regioselective halogen-metal exchange at an adjacent position (e.g., C3), generating an aryllithium species that would immediately undergo intramolecular cyclization by attacking the side-chain electrophile. This approach provides a direct route to constructing fused heterocyclic systems.

Another potential tandem process involves a halogen-metal exchange followed by a transition-metal-catalyzed cross-coupling reaction. The initially formed aryl-magnesium or aryl-lithium species could undergo transmetalation to a transition metal like palladium or copper, which then participates in a cross-coupling cascade with other components in the reaction mixture.

Table 2: Hypothetical Tandem Transformation via Parham-type Cyclization This table outlines a plausible two-step sequence starting from a derivative of this compound to construct a dihydrobenzofuran ring system.

Step Reaction Intermediate/Product Description
1Acylation of this compound with chloroacetyl chloride(3,4,5-Tribromophenyl)methyl 2-chloroacetateThe hydroxymethyl group is converted into an ester bearing an electrophilic side chain.
2Intramolecular Cyclization5,6-Dibromo-1,3-dihydroisobenzofuran-1-oneTreatment with 2.2 eq of n-BuLi induces deprotonation and halogen-metal exchange at C3, followed by immediate intramolecular nucleophilic attack to displace the chloride and form the lactone.

Advanced Spectroscopic and Structural Elucidation of 3,4,5 Tribromophenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecular structure of (3,4,5-Tribromophenyl)methanol.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a key correlation would be expected between the hydroxyl proton (-OH) and the methylene (B1212753) protons (-CH₂-), as well as between the methylene protons and the aromatic proton at position 2 (or 6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon signal and another cross-peak between the aromatic proton and its attached carbon.

A hypothetical data table of expected 2D NMR correlations is presented below.

Proton (¹H) SignalCOSY CorrelationsHMQC/HSQC Correlation (¹³C)HMBC Correlations (¹³C)
Aromatic H (2H)-C-aromatic (CH)C-ipso, C-ortho, C-para, C-methylene
Methylene H₂ (2H)Hydroxyl HC-methyleneC-ipso, C-ortho
Hydroxyl H (1H)Methylene H₂-C-methylene

Solid-State NMR for Polymorphic and Crystal Structure Investigations

Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. An ssNMR study of this compound could distinguish between different polymorphs by identifying variations in the chemical shifts and relaxation times of the carbon and proton atoms, which are sensitive to the local electronic environment and intermolecular interactions in the crystal lattice.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Elucidation of Molecular Geometry and Conformational Preferences in the Solid State

A crystal structure would provide precise bond lengths, bond angles, and torsion angles. For this compound, this analysis would reveal the exact geometry of the tribrominated phenyl ring and the orientation of the methanol (B129727) substituent relative to the ring. Key parameters, such as the C-Br, C-C, C-O, and C-H bond lengths, would be determined with high precision.

Hypothetical X-ray Crystallographic Data Table

ParameterValue
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Data not available)
b (Å)(Data not available)
c (Å)(Data not available)
β (°)(Data not available)
Volume (ų)(Data not available)
Z(Data not available)

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group and Molecular Dynamics Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would show characteristic absorption bands. A strong, broad band would be expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic ring and the methylene group would appear around 2850-3100 cm⁻¹. The C-O stretching vibration would be visible in the 1000-1260 cm⁻¹ range. Vibrations involving the heavy C-Br bonds would occur at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong signals in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table

Wavenumber (cm⁻¹)AssignmentTechnique
~3400O-H stretchFT-IR, Raman
~3080Aromatic C-H stretchFT-IR, Raman
~2950, ~2840Methylene C-H stretchFT-IR, Raman
~1550, ~1400Aromatic C=C stretchFT-IR, Raman
~1050C-O stretchFT-IR
Below 600C-Br stretchFT-IR, Raman

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. In the case of this compound, HRMS provides the precise measurement of its molecular mass, allowing for the determination of its elemental composition. Furthermore, by analyzing the fragmentation patterns under controlled conditions, significant insights into its molecular structure can be obtained.

The chemical formula for this compound is C₇H₅Br₃O. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O).

ElementIsotopeExact Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.00782555.039125
Bromine⁷⁹Br78.9183373236.755011
Oxygen¹⁶O15.994915115.994915
Total 341.789051

The presence of three bromine atoms in this compound results in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This leads to a distinctive M, M+2, M+4, and M+6 isotopic cluster for the molecular ion, with relative intensities following a predictable pattern.

IonDescriptionTheoretical m/zRelative Intensity
[M]⁺C₇H₅(⁷⁹Br)₃O⁺341.7891~25%
[M+2]⁺C₇H₅(⁷⁹Br)₂(⁸¹Br)₁O⁺343.7870~75%
[M+4]⁺C₇H₅(⁷⁹Br)₁(⁸¹Br)₂O⁺345.7850~75%
[M+6]⁺C₇H₅(⁸¹Br)₃O⁺347.7829~25%

The fragmentation of this compound in a mass spectrometer is expected to follow pathways analogous to those of benzyl (B1604629) alcohol and other halogenated aromatic compounds. ucalgary.calibretexts.orgwikipedia.org The initial step is the ionization of the molecule to form the molecular ion [M]⁺. Subsequent fragmentation can occur through several key pathways:

Loss of a Hydroxyl Radical (•OH): A common fragmentation for benzylic alcohols is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical. ucalgary.ca This would result in the formation of the tribromobenzyl cation.

Loss of Formaldehyde (CH₂O): Another characteristic fragmentation pathway for benzyl alcohols involves the loss of the entire hydroxymethyl group as formaldehyde, which would lead to the formation of the tribromophenyl cation. nih.gov

Benzylic C-C Bond Cleavage: Cleavage of the bond between the aromatic ring and the methanol group can also occur.

Sequential Loss of Bromine: Under higher energy conditions, the sequential loss of bromine atoms or HBr can also be anticipated.

Based on these principles, a plausible fragmentation pathway can be proposed.

Proposed Fragment IonFormulaTheoretical m/z (for ⁷⁹Br)Fragmentation Pathway
[C₇H₄Br₃]⁺C₇H₄Br₃⁺324.7915[M]⁺ - H₂O
[C₇H₄Br₃]⁺C₇H₄Br₃⁺311.7995[M]⁺ - •OH
[C₆H₂Br₃]⁺C₆H₂Br₃⁺310.7839[M]⁺ - CH₂O - H
[C₇H₅Br₂O]⁺C₇H₅Br₂O⁺262.8708[M]⁺ - Br
[C₆H₂Br₂]⁺C₆H₂Br₂⁺231.8656[M]⁺ - Br - HBr

It is important to note that the observed m/z values in an experimental spectrum would reflect the isotopic distribution of bromine, resulting in clusters of peaks for each fragment containing bromine atoms. chromatographyonline.comlibretexts.org The analysis of these fragmentation patterns, combined with the exact mass measurement of the molecular ion and its fragments, provides a high degree of confidence in the structural assignment of this compound.

Theoretical and Computational Chemistry Studies on 3,4,5 Tribromophenyl Methanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For (3,4,5-Tribromophenyl)methanol, these calculations offer a foundational understanding of its behavior.

Investigation of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the methanol (B129727) group, reflecting the regions of higher electron density. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atoms. Theoretical calculations on similar brominated aromatic compounds suggest that the presence of multiple bromine atoms would lower both the HOMO and LUMO energy levels compared to unsubstituted benzyl (B1604629) alcohol. mdpi.comsemanticscholar.org

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. In this compound, the MEP is expected to show a negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group and the regions around the bromine atoms would likely exhibit a positive potential (blue regions), suggesting these are sites for nucleophilic interaction. theaic.org

Table 1: Predicted Frontier Orbital Energies and Related Parameters for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2

Note: These values are theoretical predictions based on DFT calculations (B3LYP/6-311++G(d,p) level of theory) for similar brominated aromatic compounds and are intended to be illustrative.

Prediction of Spectroscopic Parameters and Conformational Energies

Computational methods are invaluable for predicting spectroscopic data, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, DFT calculations can predict the characteristic vibrational modes. For instance, the O-H stretching frequency is expected in the range of 3600-3200 cm⁻¹, while C-Br stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹. The C-H stretching vibrations of the aromatic ring are predicted to be in the 3100-3000 cm⁻¹ region. researchgate.netsemanticscholar.org

Conformational analysis of this compound would focus on the rotation around the C-C bond connecting the phenyl ring and the methanol group. Due to the steric hindrance from the bromine atoms at positions 3 and 5, the rotation of the -CH₂OH group is expected to be somewhat restricted. Computational studies on ortho-halogenated benzyl alcohols have shown the existence of different stable conformers. researchgate.net Similar calculations for this compound would likely reveal the most stable conformation and the energy barriers between different rotational isomers.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch3600 - 3200
Aromatic C-H Stretch3100 - 3000
CH₂ Asymmetric Stretch~2950
CH₂ Symmetric Stretch~2850
C-O Stretch1260 - 1000
C-Br Stretch< 700

Note: These are illustrative predictions based on DFT calculations for analogous molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.commdpi.com

For this compound, MD simulations in various solvents (e.g., water, methanol, dimethyl sulfoxide) would reveal the conformational landscape of the molecule. These simulations can map the potential energy surface as a function of key dihedral angles, identifying the most populated conformational states and the transitions between them. The bulky bromine atoms are expected to influence the preferred orientation of the hydroxymethyl group relative to the phenyl ring.

Solvation effects play a critical role in the behavior of molecules in solution. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the calculation of solvation free energies and the analysis of the local solvent structure around the solute. For instance, in an aqueous solution, the formation of hydrogen bonds between the hydroxyl group of this compound and water molecules would be a key feature to investigate. The hydrophobic nature of the tribromophenyl ring would also influence the organization of water molecules in its vicinity.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand and predict the rates of chemical reactions. nih.govresearchgate.net Computational chemistry can be employed to locate the transition state structures and calculate the activation energies for reactions involving this compound.

A relevant reaction to study would be the oxidation of the methanol group to an aldehyde or a carboxylic acid. Computational modeling could elucidate the mechanism of such an oxidation, for example, by chromic acid. This would involve identifying the structure of the transition state for the rate-determining step, which is often the C-H bond cleavage at the benzylic position. The electronic effects of the three bromine atoms on the phenyl ring would be expected to influence the stability of the transition state and thus the reaction rate. Specifically, their electron-withdrawing nature would likely increase the acidity of the benzylic protons, potentially affecting the reaction pathway. masterorganicchemistry.com

Another area of investigation could be nucleophilic substitution reactions at the benzylic carbon. While the hydroxyl group is a poor leaving group, it can be protonated under acidic conditions to form a good leaving group (water). The subsequent formation of a benzylic carbocation would be destabilized by the electron-withdrawing bromine atoms, making an SN1-type mechanism less favorable. Computational studies could explore the potential energy surface for both SN1 and SN2 pathways.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netflemingcollege.canih.gov For a series of related brominated aromatic compounds, including this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and boiling point. nih.gov

These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For this compound, relevant descriptors would include molecular weight, number of bromine atoms, molecular volume, surface area, and quantum chemical parameters like HOMO-LUMO energies and dipole moment. By establishing a mathematical relationship between these descriptors and a given property for a training set of molecules, the property of new or untested compounds like this compound can be predicted.

For example, a QSPR model for lipophilicity (logP) would likely show a positive correlation with the number of bromine atoms, as halogenation generally increases the hydrophobicity of a molecule. Such models are valuable in environmental science for predicting the fate and transport of pollutants and in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates.

Applications of 3,4,5 Tribromophenyl Methanol As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Functional Organic Materials and Polymers

The densely functionalized nature of (3,4,5-Tribromophenyl)methanol makes it an attractive candidate for the development of novel organic materials and polymers with tailored properties. The presence of multiple bromine atoms and a reactive hydroxyl group allows for a variety of chemical transformations, enabling its incorporation into larger macromolecular structures.

Monomer and Cross-linking Agent in Polymer Chemistry

While specific examples of the polymerization of this compound are not extensively documented in publicly available literature, its structure suggests potential utility as a monomer in step-growth polymerization. The hydroxyl group can react with suitable co-monomers, such as dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. The tribrominated phenyl ring would be incorporated as a pendant group along the polymer backbone, imparting properties such as flame retardancy, high refractive index, and increased density to the resulting material.

Furthermore, this compound could theoretically function as a cross-linking agent. The hydroxyl group can be converted to other reactive functionalities, or the bromine atoms could participate in cross-coupling reactions. This would allow for the formation of three-dimensional polymer networks with enhanced thermal and mechanical stability. The degree of cross-linking could be controlled by the reaction conditions and the stoichiometry of the reactants.

Precursor for Advanced Supramolecular Architectures

The tribromophenyl moiety of this compound can engage in halogen bonding, a non-covalent interaction that has emerged as a powerful tool in crystal engineering and the construction of supramolecular assemblies. The electron-deficient regions on the bromine atoms can interact with Lewis bases, directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. By modifying the hydroxyl group with other recognition motifs, it is possible to design complex supramolecular architectures with potential applications in areas such as host-guest chemistry, molecular sensing, and catalysis.

Application in the Construction of Complex Organic Molecules

The strategic placement of reactive sites on this compound makes it a valuable building block for the synthesis of complex organic molecules, including analogues of natural products.

Intermediate in Divergent and Convergent Synthesis Pathways

In divergent synthesis, the multiple bromine atoms on the phenyl ring of this compound can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of different substituents at specific positions, leading to a library of diverse compounds from a single starting material. The benzylic alcohol can also be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, further expanding the synthetic possibilities.

Conversely, in convergent synthesis, this compound can be elaborated into a larger, more complex fragment that is then coupled with other key intermediates to assemble the final target molecule. The robust nature of the carbon-bromine bonds allows for the preservation of these reactive handles throughout a multi-step synthesis, to be utilized in the final stages of the synthetic route.

Synthesis and Reactivity of 3,4,5 Tribromophenyl Methanol Derivatives and Analogs

Systematic Derivatization at the Benzylic Position

The benzylic alcohol functionality of (3,4,5-Tribromophenyl)methanol is a versatile handle for introducing a wide array of functional groups. Standard alcohol derivatization reactions can be readily applied to systematically modify the structure and explore its chemical space.

The conversion of the hydroxyl group to an ether linkage is a fundamental transformation for altering polarity, lipophilicity, and metabolic stability. Several established methods are applicable for the synthesis of alkyl and aryl ethers from this compound.

The Williamson ether synthesis is a classic and reliable method, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by a nucleophilic substitution (SN2) reaction with an appropriate alkyl or benzyl (B1604629) halide. byjus.comlearncbse.in For aryl ethers, copper-catalyzed Ullmann condensation is a suitable approach, coupling the alcohol with an aryl halide. union.edu More recent methods include using reagents like boron trifluoride etherate, which can facilitate the ethylation of aryl alcohols. mdpi.com

Table 1: Representative Conditions for Ether Synthesis

Ether Type Reagents & Conditions General Applicability
Alkyl Ether 1. NaH, THF, 0 °C to rt2. Alkyl halide (e.g., CH₃I, BnBr) Effective for primary and secondary alkyl halides. learncbse.in
Aryl Ether CuI, Base (e.g., Cs₂CO₃), Ligand (e.g., phenanthroline), Solvent (e.g., Toluene), Heat Suitable for coupling with various aryl iodides. union.edu

Esterification of this compound can be achieved through several standard protocols. The reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a straightforward route to the corresponding esters. Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).

Carbamates, which are key functional groups in many biologically active molecules, can be synthesized from the parent alcohol. nih.gov A common method involves the reaction of the alcohol with an isocyanate, often catalyzed by a tin-based catalyst, to yield the N-substituted carbamate. Another approach is the reaction with a carbamoyl (B1232498) chloride in the presence of a base. More elaborate one-pot procedures can convert the alcohol first into an activated carbonate, which then reacts with an amine to form the carbamate. nih.gov The Curtius rearrangement of an acyl azide, formed from a carboxylic acid, can generate an isocyanate intermediate that is trapped by this compound to form the carbamate. nih.gov

Table 2: Selected Methods for Ester and Carbamate Formation

Derivative Reagents & Conditions Key Features
Ester Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt High-yielding and broadly applicable for various acyl groups.
Ester Carboxylic acid, DCC, DMAP, CH₂Cl₂ Mild conditions suitable for sensitive substrates.
Carbamate Isocyanate, DBTDL (catalyst), Toluene, Heat Direct and efficient route to N-alkyl/aryl carbamates.

Modifications of the Aromatic Ring System

The tribrominated phenyl ring is characterized by reduced electron density, making it susceptible to certain types of transformations while hindering others. The bromine atoms serve as both deactivating, ortho-para directing groups (in theory, though the ring is heavily substituted) and as potential leaving groups for nucleophilic substitution or sites for metal-halogen exchange.

Selective removal of bromine atoms from the polybrominated ring can provide access to a range of lower-brominated analogs. Regioselective hydrodehalogenation can be challenging but is achievable using specific catalytic systems. For instance, copper iodide (CuI) in isopropanol (B130326) has been shown to effectively dehalogenate aromatic α- and β-halo carbonyl compounds, a methodology that could potentially be adapted for this compound. researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source can also lead to debromination, although controlling the selectivity to remove a specific bromine atom can be difficult and may depend on steric and electronic factors.

Due to the strong electron-withdrawing nature of the three bromine atoms and the deactivating effect of the hydroxymethyl group, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution. Reactions like nitration or Friedel-Crafts alkylation would require harsh conditions and are likely to be low-yielding or unsuccessful. rsc.org

Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr). A strong nucleophile could potentially displace one of the bromine atoms, particularly if the reaction is facilitated by a transition metal catalyst. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aryl halides. nih.gov These reactions would allow for the introduction of a wide variety of substituents, including aryl, alkyl, amine, and ether groups, by replacing one or more bromine atoms. The choice of catalyst, ligand, and reaction conditions would be critical in controlling the regioselectivity of the substitution.

Table 3: Potential Ring Functionalization Reactions

Reaction Type Reagents & Conditions Potential Product
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O), Heat Aryl-substituted (bromophenyl)methanol derivative. nih.gov
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, Heat Amino-substituted (bromophenyl)methanol derivative.

Synthesis of Related Brominated Aromatic Alcohols and Polybrominated Scaffolds

The synthesis of analogs of this compound and more complex polybrominated scaffolds often starts from different precursors. Other brominated aromatic alcohols can be prepared by the reduction of the corresponding brominated benzoic acids or benzaldehydes. For example, 3-bromo-4-methylbenzoic acid can be reduced to (3-bromo-4-methylphenyl)methanol (B151461) using a borane-THF complex. chemicalbook.com

The construction of more complex polybrominated scaffolds is a key strategy in materials science and medicinal chemistry. nih.gov These scaffolds can serve as flame retardants or as core structures for drug discovery programs. nih.govresearchgate.net Synthesis often involves multi-step sequences that build complexity, such as using brominated building blocks in coupling reactions to create larger, well-defined architectures. researchgate.net Techniques like electrospinning can be used to fabricate scaffolds from polymers for applications in tissue engineering, demonstrating the broad utility of scaffold-based chemical design. nih.govyoutube.com

Future Research Directions and Unexplored Potential of 3,4,5 Tribromophenyl Methanol

Development of Novel Catalytic Systems for its Transformations

The transformation of the hydroxyl group in (3,4,5-Tribromophenyl)methanol into other functional groups is a primary area for future catalytic research. While general methods for the conversion of benzylic alcohols are well-established, the development of catalytic systems tailored for this highly brominated substrate could lead to enhanced selectivity and efficiency.

A key transformation of interest is the oxidation of the benzylic alcohol to the corresponding aldehyde, 3,4,5-tribromobenzaldehyde (B15199359), a potentially valuable building block. Future research could focus on developing selective catalytic systems that minimize over-oxidation to the carboxylic acid. Studies on the oxidation of substituted benzyl (B1604629) alcohols using reagents like sodium N-bromobenzenesulfonamide have shown a strong dependence on the electronic nature of the substituents. cdnsciencepub.comrsc.org The three electron-withdrawing bromine atoms in this compound would significantly influence the reaction rate, likely requiring milder and more specialized catalytic conditions.

The development of heterogeneous catalysts for such transformations would be particularly valuable, offering advantages in catalyst recovery and reuse. Supported nano-gold catalysts have shown promise in the solvent-free oxidation of benzyl alcohol and could be adapted for its tribrominated analogue. rsc.org

Future research should also explore catalytic systems for other transformations, such as etherification, esterification, and the conversion of the alcohol to the corresponding benzyl bromide, a versatile synthetic intermediate. masterorganicchemistry.comchemistrysteps.com The development of catalysts that can operate under mild conditions would be crucial to avoid potential de-bromination or other side reactions.

Table 1: Comparison of Reaction Parameters for the Oxidation of Substituted Benzyl Alcohols This table is based on data from related benzyl alcohol oxidation studies and suggests potential areas for comparative investigation for this compound.

Substituent on Benzyl AlcoholOxidizing AgentReaction Constant (ρ)Kinetic Isotope Effect (kH/kD)Reference
-HBromine-2.294.1 rsc.org
Various monosubstitutedSodium N-bromobenzenesulfonamide-2.845.26 cdnsciencepub.comresearchgate.net
Various monosubstitutedPyrazinium dichromate-6.61 asianpubs.org
(3,4,5-Tribromo)To be determinedTo be determinedTo be determined-

Exploration of this compound in Nanoscience and Nanotechnology

The unique properties of this compound make it an intriguing candidate for applications in nanoscience and nanotechnology. The high atomic number of bromine can impart useful characteristics to nanomaterials, and the benzylic alcohol group provides a convenient anchor for surface functionalization.

One potential application is in the development of novel nanoparticle coatings. The tribromophenyl group could serve as a dense, electron-rich shell, potentially influencing the electronic and optical properties of the nanoparticle core. nih.gov Furthermore, the bromine atoms could enhance the performance of nanoparticles in applications such as medical imaging or as radiosensitizers in cancer therapy. nih.gov Research could focus on methods to graft this compound or its derivatives onto the surface of various nanoparticles, such as gold, iron oxide, or quantum dots, and to study the resulting hybrid materials. mdpi.com

Another avenue of exploration lies in the use of this compound as a precursor for the synthesis of novel nanomaterials. Polybrominated aromatic compounds are known for their role as flame retardants, and incorporating this functionality into nanostructures could lead to new types of fire-resistant materials. nih.gov The self-assembly of derivatives of this compound could also be investigated as a route to forming well-defined nanostructures with unique morphologies and properties.

Green Chemistry Innovations in its Synthesis and Applications

Future research should prioritize the development of environmentally benign methods for both the synthesis and application of this compound. Traditional bromination and oxidation reactions often involve hazardous reagents and solvents, making the discovery of greener alternatives a key objective.

For the synthesis of this compound, research could focus on catalytic bromination methods that avoid the use of excess bromine and chlorinated solvents. The use of solid acid catalysts or enzymatic processes could offer more sustainable routes. Similarly, the development of solvent-free or aqueous-based synthetic protocols would significantly improve the environmental profile of the synthesis. researchgate.netyoutube.comuwf.edu

In terms of its applications, the use of this compound in green catalytic processes is a promising area. For example, its derivatives could be explored as recyclable organocatalysts. The development of reactions that utilize water as a solvent or that can be performed under microwave irradiation would also contribute to the green chemistry landscape of this compound. nih.govresearchgate.net

Table 2: Potential Green Chemistry Approaches for this compound

ProcessConventional MethodPotential Green AlternativeAnticipated Benefits
SynthesisMulti-step synthesis with hazardous reagentsOne-pot synthesis, enzymatic brominationReduced waste, milder conditions
Oxidation to AldehydeUse of stoichiometric heavy metal oxidantsAerobic oxidation with a reusable catalystAtom economy, catalyst recyclability
Solvent UseChlorinated and other volatile organic solventsWater, supercritical CO2, or solvent-free conditionsReduced environmental impact and toxicity

In-depth Mechanistic Studies of Underpinning Chemical Phenomena

A fundamental understanding of the reaction mechanisms involving this compound is crucial for unlocking its full potential. The interplay between the benzylic alcohol and the heavily brominated aromatic ring presents a unique system for mechanistic investigation.

Kinetic studies on the transformations of this compound, such as its oxidation or substitution reactions, would provide valuable insights into the electronic effects of the three bromine atoms. cdnsciencepub.comrsc.org Determining reaction rate constants, activation parameters, and kinetic isotope effects can help to elucidate the nature of the transition states involved. researchgate.net

Computational chemistry could be a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and understand the role of the bromine substituents in modulating the reactivity of the benzylic position. chemistrysteps.com

Furthermore, the potential for halogen bonding interactions involving the bromine atoms of this compound in various chemical processes is an exciting and underexplored area. Understanding how these non-covalent interactions might influence reaction pathways or the self-assembly of its derivatives could open up new avenues in supramolecular chemistry and materials design.

Q & A

Q. What are the recommended synthetic routes for (3,4,5-Tribromophenyl)methanol, and how can reaction efficiency be optimized?

A common approach involves bromination of a precursor like 3,4,5-tribromophenyl ketone followed by reduction. For example, catalytic hydrogenation or sodium borohydride (NaBH4) reduction under anhydrous methanol can yield the alcohol. Reaction optimization should focus on solvent choice (e.g., THF or methanol), stoichiometric ratios, and temperature control (0–25°C) to minimize side products like over-reduction or debromination. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Use a combination of <sup>1</sup>H NMR (in deuterated methanol or DMSO-d6) to confirm the hydroxyl proton (δ ~5.0 ppm) and aromatic protons (δ ~7.5–8.0 ppm). High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight (C7H5Br3O, ~340.77 g/mol). Purity ≥95% is achievable via HPLC with a C18 column and methanol/water mobile phases, as described in flame retardant analyses .

Q. What safety precautions are critical when handling this compound in the laboratory?

Avoid inhalation and skin contact due to potential toxicity. Use nitrile gloves, fume hoods, and explosion-proof equipment. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Fire suppression requires dry chemical or CO2 extinguishers, as methanol-based solutions are flammable .

Advanced Research Questions

Q. How does the steric and electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nature of bromine reduces electron density on the aromatic ring, slowing electrophilic substitutions. Steric hindrance from the three bromine atoms directs reactions to the para position of the hydroxyl group. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in derivatization reactions .

Q. What analytical challenges arise when quantifying trace amounts of this compound in environmental samples?

Matrix interference from co-eluting brominated compounds (e.g., PBDEs) complicates GC-MS analysis. Use isotope dilution with deuterated internal standards (e.g., <sup>13</sup>C-labeled analogs) and optimize ionization parameters in negative chemical ionization (NCI) mode. Solid-phase extraction (SPE) with C18 cartridges improves detection limits (≤1 ppb) in water samples .

Q. What strategies mitigate thermal degradation during high-temperature reactions involving this compound?

Degradation pathways include debromination and oxidation. Stabilize the compound by conducting reactions under inert atmospheres (N2 or Ar) and using low-boiling solvents (e.g., dichloromethane) to reduce heating time. Additives like BHT (butylated hydroxytoluene) can inhibit radical-mediated decomposition .

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

Flow systems enhance heat/mass transfer, reducing hotspots and byproduct formation. A tubular reactor with immobilized catalysts (e.g., Pd/C) enables precise control of residence time and pressure. This method increases yield (≥85%) and reproducibility compared to batch processes, as demonstrated in trifluorophenol syntheses .

Methodological Notes

  • Chromatography : For HPLC, use methanol/water (70:30) with 0.1% formic acid at 0.5 mL/min flow rate .
  • Spectroscopy : FT-IR peaks for C-Br stretching appear at ~550–650 cm<sup>-1</sup>; O-H stretching at ~3200–3600 cm<sup>-1</sup> .
  • Synthetic Byproducts : Monitor for tribromobenzene (via GC-MS) arising from over-reduction .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.